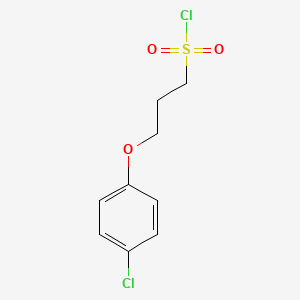

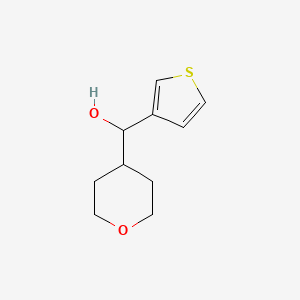

![molecular formula C12H12N2O2 B1469245 1-[(3-シアノフェニル)メチル]アゼチジン-3-カルボン酸 CAS No. 1340080-49-0](/img/structure/B1469245.png)

1-[(3-シアノフェニル)メチル]アゼチジン-3-カルボン酸

説明

Synthesis Analysis

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

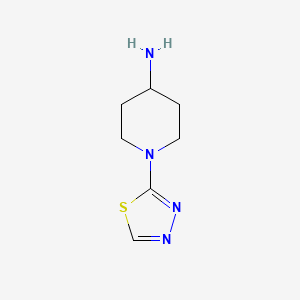

The molecular weight of “1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid” is 216.24 g/mol. The IR spectrum shows peaks at 3278 cm−1 (–OH), 1576 cm−1 (acid –C=O), and 1510 cm−1 (acid –C–O) .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h); consequently, the 3-(pyrazol-1-yl)azetidine adducts 4j, 4k, and 4l reached 83%, 82%, and 73% yields, respectively .Physical and Chemical Properties Analysis

The compound has a melting point of 286°C (dec.) (lit.) . The 1H NMR (DMSO-d6-D2O 300 MHz) δ (ppm): 1.40–1.61 (6H, m, cyclopentyl–CH2), 1.76–1.82 (2H, m, cyclopentyl–CH2), 3.08 (1H, t, J = 8.4 Hz, cyclopentyl–CH), 3.53–3.55 (1H, m, azetidine–CH), 3.80–3.99 (4H, m, azetidine–CH2) .科学的研究の応用

ペプチド合成

“1-[(3-シアノフェニル)メチル]アゼチジン-3-カルボン酸”は、ペプチド合成の分野において貴重な化合物です。その構造により、ペプチドにアゼチジン環を導入することができ、これによりペプチドの立体配座が大きく変化し、その結果、ペプチドの生物学的活性も変化します。 これは、安定性と有効性を高めた新しい治療用ペプチドの開発において特に有用です .

創薬

この化合物のユニークな構造は、アゼチジンとカルボン酸の両方の官能基を特徴とし、医薬品化学において汎用性の高い中間体となっています。 これは、新規薬物候補の合成のための足場として役立ち、さまざまな疾患の新しい治療法の発見につながる可能性があります .

農薬研究

農薬研究において、“1-[(3-シアノフェニル)メチル]アゼチジン-3-カルボン酸”は、殺虫剤や除草剤としての潜在的な用途を持つ新規化合物の作成に使用できます。 そのシアノフェニル基は、害虫の特定の酵素や受容体と相互作用し、作物保護に対する新しいアプローチを提供する可能性があります .

材料科学

この化合物の剛直な構造は、材料科学、特に特定の機械的特性を持つポリマーの製造において利用できます。 アゼチジン環は、ポリマー鎖に組み込まれると、靭性と弾力性を付与する可能性があります .

バイオコンジュゲーション

バイオコンジュゲーション技術には、特定の条件下で安定で反応性のあるリンカーが必要です。 “1-[(3-シアノフェニル)メチル]アゼチジン-3-カルボン酸”は、抗体薬物複合体(ADC)または他のタンパク質ベースの治療法の開発におけるリンカーとして役立ち、治療薬と標的分子間の安定な結合を提供することができます .

標的タンパク質分解

この化合物は、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発における剛直なリンカーとして有用です。 これは、ユビキチンリガーゼと標的タンパク質を結びつける二機能性分子の設計を支援し、後者の分解につながります .

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research may focus on further exploring the unique reactivity of azetidines and their potential applications in various fields.

生化学分析

Biochemical Properties

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . This interaction suggests that 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid may act as an agonist at the strychnine-sensitive glycine receptor, thereby modulating neurotransmission.

Cellular Effects

The effects of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycine receptors can alter neuronal signaling, potentially impacting processes such as synaptic transmission and plasticity . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to glycine receptors can inhibit the receptor’s activity, resulting in altered neurotransmission . Furthermore, it may influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid over time are crucial factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cellular damage. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing risks.

Metabolic Pathways

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, its interaction with glycine receptors can modulate the synthesis and degradation of neurotransmitters, thereby impacting neuronal metabolism .

Transport and Distribution

The transport and distribution of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release and synaptic transmission .

特性

IUPAC Name |

1-[(3-cyanophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-5-9-2-1-3-10(4-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAQIXVOJDGXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)

![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)

![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)